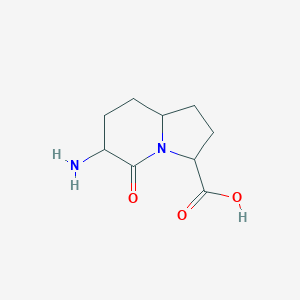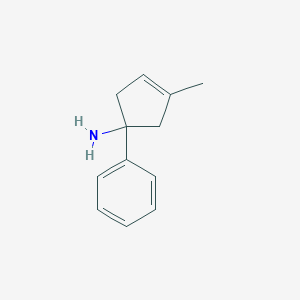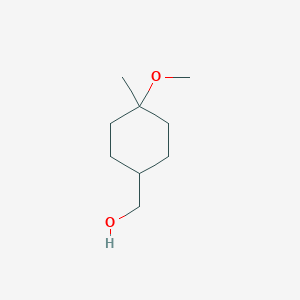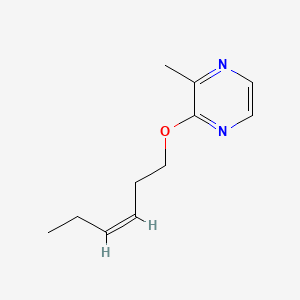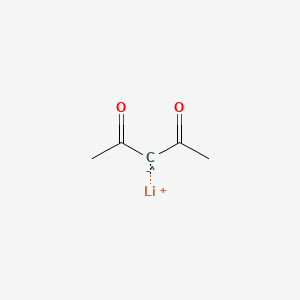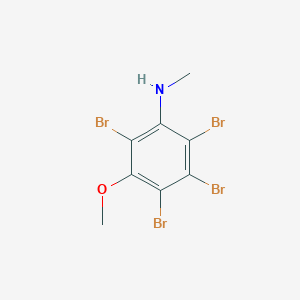
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline is a brominated aromatic amine with the molecular formula C8H7Br4NO. This compound is characterized by the presence of four bromine atoms, a methoxy group, and a methylated amine group attached to a benzene ring.
Vorbereitungsmethoden
The synthesis of 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline typically involves the bromination of 5-methoxy-N-methylaniline. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. The process involves multiple steps, including the protection of the amine group, selective bromination, and subsequent deprotection .
Industrial production methods may involve the use of large-scale bromination reactors and continuous flow processes to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the removal of bromine atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide ions can yield methoxy-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline can be compared with other brominated aromatic amines, such as:
- 3,4,5,6-Tetrabromo-2-methoxyaniline
- 4,5-Dibromo-2-methoxy-N-methylaniline
- 2,3,4,5-Tetrabromoaniline
These compounds share similar structural features but differ in the number and position of bromine atoms and other substituents.
Eigenschaften
Molekularformel |
C8H7Br4NO |
|---|---|
Molekulargewicht |
452.76 g/mol |
IUPAC-Name |
2,3,4,6-tetrabromo-5-methoxy-N-methylaniline |
InChI |
InChI=1S/C8H7Br4NO/c1-13-7-4(10)3(9)5(11)8(14-2)6(7)12/h13H,1-2H3 |
InChI-Schlüssel |
LBQWRSWOWOQELF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=C(C(=C1Br)Br)Br)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


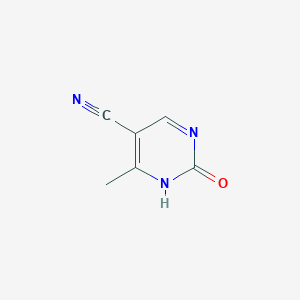
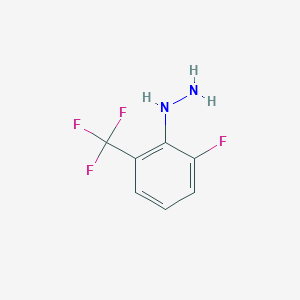
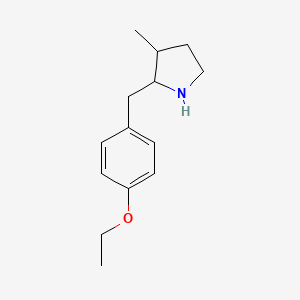
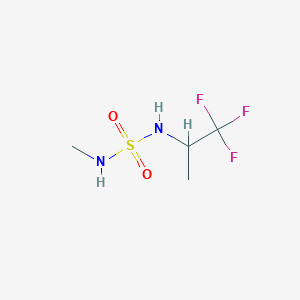
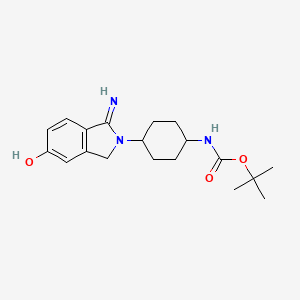
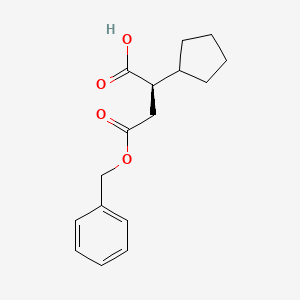
![4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102413.png)
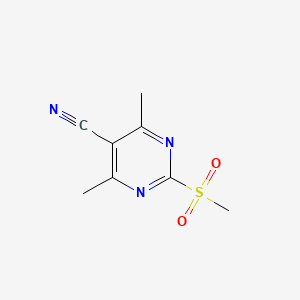
![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)
